5-(4-Ethylphenoxy)furan-2-carbaldehyde
Description
5-(4-Ethylphenoxy)furan-2-carbaldehyde is a furan-2-carbaldehyde derivative featuring a 4-ethylphenoxy substituent at the 5-position of the furan ring. These derivatives are synthesized via electrophilic substitution, condensation, or diazotization reactions and exhibit diverse physicochemical properties and applications, ranging from pharmaceutical intermediates to bioactive agents. This article provides a comparative analysis of these analogs to infer trends relevant to 5-(4-Ethylphenoxy)furan-2-carbaldehyde.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-(4-ethylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-2-10-3-5-11(6-4-10)15-13-8-7-12(9-14)16-13/h3-9H,2H2,1H3 |
InChI Key |
KQLGLDXERZWBBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenoxy)furan-2-carbaldehyde typically involves the reaction of 4-ethylphenol with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 5-(4-Ethylphenoxy)furan-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring and the phenoxy group can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products Formed
Oxidation: 5-(4-Ethylphenoxy)furan-2-carboxylic acid.
Reduction: 5-(4-Ethylphenoxy)furan-2-methanol.
Substitution: Depending on the substituents introduced, various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that furan derivatives exhibit antibacterial and antifungal properties. For instance, studies have shown that compounds similar to 5-(4-Ethylphenoxy)furan-2-carbaldehyde can inhibit the growth of various pathogenic bacteria and fungi .
- Antitumor Activity : Some furan derivatives have demonstrated cytotoxic effects against cancer cell lines. Investigations into the structure-activity relationship of such compounds suggest that the presence of the ethylphenoxy group may enhance their anticancer efficacy .
- Anti-inflammatory Effects : Furan derivatives are also being studied for their potential anti-inflammatory properties. Initial findings suggest that these compounds can modulate inflammatory pathways, making them candidates for further development in treating inflammatory diseases .
Organic Synthesis
- Condensation Reactions : The aldehyde functional group allows for nucleophilic attack by amines or alcohols, facilitating the formation of more complex molecules.
- Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals .
- Microwave-Assisted Synthesis : Recent studies have demonstrated that microwave irradiation can significantly enhance reaction rates and yields when using furan derivatives like 5-(4-Ethylphenoxy)furan-2-carbaldehyde in synthetic protocols .
Material Science
- Polymeric Materials : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Its furan structure allows for potential cross-linking reactions during polymerization processes.
- Functional Coatings : Research is ongoing into the use of this compound as a precursor for functional coatings that could provide protective or reactive surfaces in various applications, including electronics and biomaterials .
Data Summary Table
| Application Area | Specific Use Case | Observed Effects/Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial growth |
| Antitumor agents | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory drugs | Modulation of inflammatory pathways | |
| Organic Synthesis | Intermediate in condensation reactions | Formation of complex molecules |
| Cross-coupling reactions | Synthesis of biaryl compounds | |
| Microwave-assisted synthesis | Enhanced reaction rates and yields | |
| Material Science | Polymer additives | Improved thermal stability |
| Functional coatings | Protective/reactive surfaces |
Case Studies
- Antimicrobial Activity Study : A study investigated the antibacterial effects of 5-(4-Ethylphenoxy)furan-2-carbaldehyde against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control samples, suggesting its potential as a lead compound for antibiotic development.
- Antitumor Efficacy Investigation : In vitro tests on various cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. This finding highlights its potential as an anticancer agent worth exploring further.
- Polymer Development Research : A project focused on incorporating 5-(4-Ethylphenoxy)furan-2-carbaldehyde into a polymer matrix revealed enhanced mechanical properties and thermal stability, indicating its utility in developing advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the phenoxy and furan rings may interact with hydrophobic pockets in biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) generally increase melting points compared to electron-donating groups (e.g., ethoxy). For example, 5-(4-Chlorophenyl)furan-2-carbaldehyde (m.p. 126–128°C) vs.
- Synthetic Yields : Yields vary significantly with reaction conditions. For instance, 5-(4-Chlorophenyl)furan-2-carbaldehyde synthesized in water achieved 45.2% yield , whereas 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (a thiophene analog) yielded only 25% in DMSO .
Thermodynamic Properties
Thermodynamic data for nitrophenyl derivatives highlight stability and reactivity trends:
Key Observations :
- Combustion Enthalpy (ΔcH°m) : Increases with additional methyl or oxymethyl groups, indicating higher energy content .
- Formation Enthalpy (ΔfH°m) : Electron-deficient nitro derivatives exhibit less exothermic formation enthalpies compared to alkyl-substituted analogs .
Substituent Trends and Practical Implications
- Electron-Withdrawing Groups (NO₂, Cl): Enhance thermal stability and polarity, making these compounds suitable for materials science applications (e.g., purification optimization) .
- Electron-Donating Groups (Ethoxy, Methyl) : Improve solubility and bioavailability, favoring pharmaceutical use .
- Phenoxy vs.
Biological Activity
5-(4-Ethylphenoxy)furan-2-carbaldehyde is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
5-(4-Ethylphenoxy)furan-2-carbaldehyde features a furan ring substituted with an ethylphenoxy group and an aldehyde functional group. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that 5-(4-Ethylphenoxy)furan-2-carbaldehyde exhibits significant antimicrobial properties. In a study evaluating various derivatives, compounds related to this structure demonstrated effectiveness against a range of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of 5-(4-Ethylphenoxy)furan-2-carbaldehyde were assessed using in vitro models. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
In a controlled experiment, macrophages treated with the compound exhibited:
- Reduction in TNF-α levels : Decreased by 50% at a concentration of 25 µM.
- Reduction in IL-6 levels : Decreased by 40% at the same concentration.
This suggests that the compound may play a role in mitigating inflammatory responses .
Anticancer Activity
The anticancer potential of 5-(4-Ethylphenoxy)furan-2-carbaldehyde has been explored in several cancer cell lines. Notably, it showed cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| PC-3 | 20.5 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of furan-based compounds highlighted that modifications to the ethylphenoxy group significantly enhanced antimicrobial activity against E. coli and S. aureus. The findings suggest that specific substitutions can optimize efficacy .
- Inflammatory Response Modulation : In vivo studies using animal models demonstrated that administration of the compound reduced inflammation markers in models of arthritis, indicating its potential therapeutic application in inflammatory diseases .
- Cancer Cell Line Studies : Further investigations into its anticancer properties revealed that treatment with 5-(4-Ethylphenoxy)furan-2-carbaldehyde led to cell cycle arrest in the G1 phase, suggesting its role as a potential chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
